Cas no 13321-76-1 (Phenol, 2,4-dibromo-5-methyl-)

Phenol, 2,4-dibromo-5-methyl- structure
Phenol, 2,4-dibromo-5-methyl- structure
商品名:Phenol, 2,4-dibromo-5-methyl-
CAS番号:13321-76-1
MF:C7H6OBr2
メガワット:265.92994
MDL:MFCD33484630
CID:1232461
PubChem ID:12336211

Phenol, 2,4-dibromo-5-methyl- 化学的及び物理的性質

名前と識別子

    • Phenol, 2,4-dibromo-5-methyl-
    • 2,4-dibromo-5-methylphenol
    • 4,6-Dibromo-m-cresol
    • 4,6-Dibromo-3-methylphenol
    • 38621-20-4
    • DTXSID70191939
    • AKOS024119263
    • 4,6-Dibromocresol
    • MFCD33484630
    • SY293484
    • SCHEMBL10907457
    • 13321-76-1
    • Phenol, 2,4-dibromo-5(or 6)-methyl-
    • ADALAQNFYPXDMH-UHFFFAOYSA-N
    • MDL: MFCD33484630
    • インチ: InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
    • InChIKey: ADALAQNFYPXDMH-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=C(C=C1Br)Br)O

計算された属性

  • せいみつぶんしりょう: 263.87848
  • どういたいしつりょう: 263.87854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23

Phenol, 2,4-dibromo-5-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1194537-1g
2,4-Dibromo-5-methylphenol
13321-76-1 95%
1g
$1265 2024-07-29
eNovation Chemicals LLC
Y1194537-1g
2,4-Dibromo-5-methylphenol
13321-76-1 95%
1g
$1265 2025-02-20
eNovation Chemicals LLC
Y1194537-1g
2,4-Dibromo-5-methylphenol
13321-76-1 95%
1g
$1265 2025-02-26

Phenol, 2,4-dibromo-5-methyl- 関連文献

Phenol, 2,4-dibromo-5-methyl-に関する追加情報

Phenol, 2,4-dibromo-5-methyl- (CAS No. 13321-76-1): A Versatile Intermediate in Modern Chemical Synthesis

Phenol, 2,4-dibromo-5-methyl-, with the chemical formula C₇H₅Br₂O, is a significant intermediate in the field of organic synthesis. Its molecular structure, characterized by a phenolic ring substituted with two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position, endows it with unique reactivity and utility in various chemical applications. This compound, identified by its CAS number 13321-76-1, has garnered attention in recent years due to its role in the development of pharmaceuticals, agrochemicals, and specialty materials.

The synthesis of Phenol, 2,4-dibromo-5-methyl- typically involves bromination of toluene or its derivatives. The precise positioning of bromine atoms on the aromatic ring is achieved through controlled conditions and catalysts, ensuring high selectivity. This process highlights the compound's importance as a building block in fine chemical manufacturing.

In pharmaceutical research, Phenol, 2,4-dibromo-5-methyl- serves as a precursor for numerous bioactive molecules. Its brominated aromatic core is particularly valuable in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. Recent studies have demonstrated its utility in designing novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurological disorders. The bromine atoms facilitate further functionalization via cross-coupling reactions, allowing for the introduction of diverse pharmacophores.

The agrochemical industry also benefits from the versatility of Phenol, 2,4-dibromo-5-methyl-. Derivatives of this compound have been explored as intermediates in the synthesis of herbicides and fungicides. Their structural features contribute to enhanced stability and bioavailability, crucial factors for effective crop protection. Current research focuses on optimizing synthetic routes to improve yield and reduce environmental impact while maintaining efficacy.

Beyond pharmaceuticals and agrochemicals, Phenol, 2,4-dibromo-5-methyl- finds applications in material science. Its aromatic structure makes it a candidate for polymer additives that improve flame retardancy and thermal stability. Additionally, it is being investigated for use in organic electronic materials, where its electron-withdrawing properties can be leveraged to enhance charge transport in semiconductors.

The chemical reactivity of Phenol, 2,4-dibromo-5-methyl- allows for diverse transformations that make it indispensable in synthetic chemistry. For instance, nucleophilic aromatic substitution reactions enable the introduction of nitrogen-containing groups, expanding its utility in medicinal chemistry. Furthermore, palladium-catalyzed cross-coupling reactions facilitate the connection of different molecular fragments, enabling the construction of complex scaffolds with tailored biological activities.

In conclusion, Phenol, 2,4-dibromo-5-methyl- (CAS No. 13321-76-1) is a multifaceted compound with broad applications across multiple industries. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in addressing contemporary challenges in medicine and agriculture. As research progresses, new methodologies for its production and functionalization will continue to emerge, further solidifying its place as a cornerstone of modern chemical innovation.

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